molecular formula C14H22N4O3 B2654403 1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea CAS No. 2034580-05-5

1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

Cat. No.: B2654403
CAS No.: 2034580-05-5
M. Wt: 294.355
InChI Key: WYDKBPJRPDBZJB-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrazine ring and a cyclohexyl group, suggests potential biological activity and industrial relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea typically involves the following steps:

    Formation of the pyrazine derivative: This can be achieved by reacting a suitable pyrazine precursor with an appropriate reagent to introduce the desired substituents.

    Cyclohexyl group introduction: The cyclohexyl group can be introduced through a cycloaddition reaction or by using a cyclohexyl halide in a substitution reaction.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative under controlled conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and activity.

    Industry: Utilized in the development of new materials and agricultural chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea involves its interaction with specific molecular targets and pathways. The pyrazine ring and cyclohexyl group may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-3-(cyclohexyl)urea: Lacks the pyrazine ring, potentially altering its biological activity.

    1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea: Contains a pyridine ring instead of pyrazine, which may affect its chemical properties and applications.

Uniqueness

1-(2-Methoxyethyl)-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea is unique due to the presence of both the pyrazine ring and the cyclohexyl group, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(4-pyrazin-2-yloxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-20-9-8-17-14(19)18-11-2-4-12(5-3-11)21-13-10-15-6-7-16-13/h6-7,10-12H,2-5,8-9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDKBPJRPDBZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1CCC(CC1)OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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